molecular formula C7H9ClF3NO3 B3041589 Ethyl 2-(acetylamino)-2-chloro-3,3,3-trifluoropropanoate CAS No. 328918-08-7

Ethyl 2-(acetylamino)-2-chloro-3,3,3-trifluoropropanoate

Cat. No.: B3041589
CAS No.: 328918-08-7
M. Wt: 247.6 g/mol
InChI Key: NTCCNYNMQGJDRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(acetylamino)-2-chloro-3,3,3-trifluoropropanoate is a synthetic organic compound characterized by the presence of an ethyl ester, an acetylamino group, a chloro substituent, and three fluorine atoms on a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(acetylamino)-2-chloro-3,3,3-trifluoropropanoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl 2-chloro-3,3,3-trifluoropropanoate and acetic anhydride.

    Acetylation: The key step involves the acetylation of the amino group. This is achieved by reacting ethyl 2-chloro-3,3,3-trifluoropropanoate with acetic anhydride in the presence of a base, such as pyridine, to form the acetylamino derivative.

    Purification: The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the final product in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(acetylamino)-2-chloro-3,3,3-trifluoropropanoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to remove the acetyl group, yielding the corresponding amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed for hydrolysis reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used for the reduction of the acetyl group.

Major Products

    Substitution: Products include various substituted derivatives depending on the nucleophile used.

    Hydrolysis: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the primary amine derivative.

Scientific Research Applications

Ethyl 2-(acetylamino)-2-chloro-3,3,3-trifluoropropanoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound is employed in studies investigating enzyme inhibition and protein interactions.

    Industrial Applications: It serves as a building block in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(acetylamino)-2-chloro-3,3,3-trifluoropropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active site residues, while the chloro and trifluoromethyl groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(amino)-2-chloro-3,3,3-trifluoropropanoate: Lacks the acetyl group, leading to different reactivity and applications.

    Ethyl 2-(acetylamino)-2-bromo-3,3,3-trifluoropropanoate: Substitution of chlorine with bromine alters the compound’s chemical properties and reactivity.

    Ethyl 2-(acetylamino)-2-chloro-3,3-difluoropropanoate: Reduction in the number of fluorine atoms affects the compound’s stability and interactions.

Uniqueness

Ethyl 2-(acetylamino)-2-chloro-3,3,3-trifluoropropanoate is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of three fluorine atoms enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

ethyl 2-acetamido-2-chloro-3,3,3-trifluoropropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClF3NO3/c1-3-15-5(14)6(8,7(9,10)11)12-4(2)13/h3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCCNYNMQGJDRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(acetylamino)-2-chloro-3,3,3-trifluoropropanoate
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